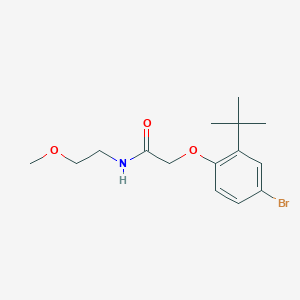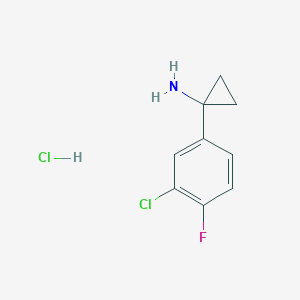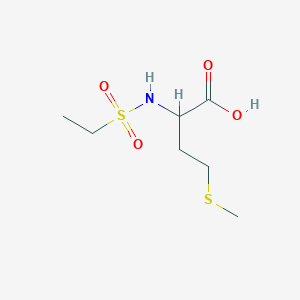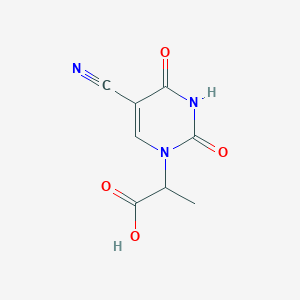![molecular formula C16H14F3NO3 B2493521 2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1105227-67-5](/img/structure/B2493521.png)
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of difluorophenoxy and fluorophenoxy groups attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2,4-difluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2,4-difluorophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,4-difluorophenoxy)acetohydrazide . The final step involves the reaction of 2-(2,4-difluorophenoxy)acetohydrazide with 4-fluorophenoxyethylamine under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted phenoxy derivatives.
科学的研究の応用
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(2,4-difluorophenoxy)acetamide
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- Sodium 2,2-difluoro-2-(4-fluorophenoxy)acetate
Uniqueness
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is unique due to the presence of both difluorophenoxy and fluorophenoxy groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-11-1-4-13(5-2-11)22-8-7-20-16(21)10-23-15-6-3-12(18)9-14(15)19/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZZOZOGDCKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)COC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)




![N'-benzyl-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2493452.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

